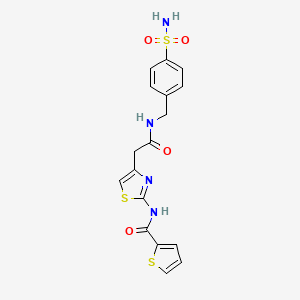

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide group and a 4-sulfamoylbenzylaminoethyl side chain. Its structure combines sulfonamide pharmacophores with thiazole and thiophene moieties, which are commonly associated with bioactive properties such as enzyme inhibition (e.g., carbonic anhydrases, kinases) and antimicrobial activity .

Properties

IUPAC Name |

N-[4-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S3/c18-28(24,25)13-5-3-11(4-6-13)9-19-15(22)8-12-10-27-17(20-12)21-16(23)14-2-1-7-26-14/h1-7,10H,8-9H2,(H,19,22)(H2,18,24,25)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMSFQGUUKETSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The specific target would depend on the exact biological activity being exhibited by the compound.

Mode of Action

Thiazole derivatives are known to interact with various targets to induce their biological effects. The exact mode of action would depend on the specific target and the biological activity of the compound.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the interactions of the compound with various enzymes, proteins, and other biomolecules.

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines, suggesting that this compound may also have potential effects on various types of cells and cellular processes.

Biological Activity

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide, identified by its CAS number 1211720-89-6, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₄S₂ |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 1211720-89-6 |

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's interaction with human Carbonic Anhydrase II (CA II), an enzyme crucial for maintaining acid-base balance in tissues. The binding affinity of this compound to CA II suggests it may act as an inhibitor, potentially influencing physiological processes such as respiration and renal function .

Anticancer Activity

Preliminary research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through the induction of apoptosis and the inhibition of tumor growth pathways . The structure of the compound allows for interaction with specific protein targets involved in cancer progression.

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Carbonic Anhydrase Inhibition

Biological Activity Summary

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrases (CAs), particularly human carbonic anhydrase II. The crystal structure of human carbonic anhydrase II complexed with this compound has been elucidated, demonstrating significant binding interactions that suggest its potential as a therapeutic agent for conditions such as glaucoma and edema .

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The thiazole and thiophene components are known to interact with cellular pathways that regulate cell survival and proliferation. In vitro studies have shown that derivatives of N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide can inhibit tumor growth in various cancer cell lines .

Antimicrobial Properties

The presence of sulfamoyl groups in the structure suggests potential antimicrobial activity. Compounds with sulfamoyl moieties have been documented to exhibit significant antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study 1: Inhibition of Human Carbonic Anhydrase II

A detailed study published in MDPI demonstrated that this compound exhibited a potent inhibitory effect on human carbonic anhydrase II with an IC50 value indicating strong binding affinity . The study involved synthesizing various analogs and assessing their efficacy through enzymatic assays.

Case Study 2: Anticancer Activity Assessment

In another study, derivatives of this compound were tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that modifications to the core structure could enhance anticancer efficacy while minimizing cytotoxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural elements are shared with several derivatives in the evidence, differing primarily in substituents on the thiazole ring, the carboxamide group, or the sulfonamide moiety. Below is a comparative analysis:

*Note: The molecular formula of the target compound is inferred from structural analogs (e.g., C18H17N3O4S).

Spectral and Physicochemical Properties

- IR Spectroscopy :

- NMR Spectroscopy :

Key Research Findings and Implications

Phenylthiazole substituents () improve π-π stacking with enzyme active sites, boosting inhibitory potency .

Synthetic Challenges :

- Low yields (22% in ) highlight the complexity of multicomponent reactions, necessitating optimized catalysts .

Tautomerism :

- Thione-thiol tautomerism () in triazoles affects binding affinity and must be characterized during drug development .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis involves multi-step reactions, including coupling of thiazole and thiophene moieties with sulfamoylbenzyl groups. Key steps include:

- Amide bond formation : Use coupling reagents like carbodiimides (e.g., EDC/HOBt) to link the thiophene-2-carboxamide to the thiazole core .

- Thioether linkage : Optimize sulfur-based coupling reactions (e.g., Mitsunobu or nucleophilic substitution) under controlled pH and temperature .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the product . Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques confirm the compound’s structure, and what key features do they highlight?

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the thiazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.5 ppm), and sulfamoylbenzyl (δ 2.5–3.5 ppm for NH₂) .

- ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1150 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Anticancer Activity : Use MTT assays on panels of cancer cell lines (e.g., MCF-7, HeLa, A549) with IC₅₀ calculations .

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-IX/XII) via stopped-flow CO₂ hydration assays .

- Antimicrobial Screening : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can SAR studies elucidate the roles of the sulfamoylbenzyl and thiazole moieties?

- Scaffold Modifications : Synthesize analogs with substituent variations (e.g., replacing sulfamoyl with methylsulfonyl) to assess impact on CA inhibition .

- Fragment-Based Design : Use X-ray crystallography or cryo-EM to map binding interactions of the thiazole-thiophene core with target proteins .

- Pharmacophore Modeling : Identify critical H-bond donors (sulfamoyl NH) and hydrophobic regions (thiophene ring) using software like Schrödinger .

Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?

- Mechanistic Profiling : Compare apoptosis induction (Annexin V/PI staining) vs. necrosis in sensitive vs. resistant lines .

- Efflux Pump Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

- Transcriptomics : Correlate cytotoxicity with expression levels of target proteins (e.g., CA-IX) via qPCR .

Q. How do computational predictions align with experimental binding data for enzyme targets?

- Molecular Docking : Use AutoDock Vina to model interactions with CA-II (PDB: 1CA2). Key residues (e.g., His94, Gln92) should show hydrogen bonding with the sulfamoyl group .

- Surface Plasmon Resonance (SPR) : Validate binding affinity (KD) and compare with docking scores .

- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex .

Methodological Considerations

- Data Reproducibility : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in cytotoxicity assays .

- Synthetic Scalability : Transition batch synthesis to continuous flow reactors for improved reproducibility and reduced side reactions .

- Analytical Validation : Cross-validate purity assessments using orthogonal methods (e.g., HPLC + NMR) to exclude batch-to-batch impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.